![molecular formula C20H16N4O4S2 B3010869 N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide CAS No. 923147-61-9](/img/structure/B3010869.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is a synthetic compound that combines thiazole and sulfonamide groups. These groups are known for their antibacterial activity .
Synthesis Analysis
The compound was synthesized by combining the appropriate precursors. The yield was 58%, and its structure was confirmed using techniques such as NMR and mass spectrometry .
Molecular Structure Analysis
The molecular structure of N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide consists of a thiazole ring, a nitro group, and a pyridine moiety. The compound’s 1H NMR and 13C NMR spectra provide insights into its chemical environment .
Chemical Reactions Analysis
The compound’s chemical reactions involve interactions with other molecules, potentially leading to its antibacterial activity. Further studies are needed to explore its reactivity with various functional groups .
Physical And Chemical Properties Analysis
The compound has a melting point of 236–238°C. Its solubility, stability, and other physical properties need further investigation .
Scientific Research Applications
Antibacterial Activity
The compound’s hybrid structure combines thiazole and sulfonamide groups, both known for their antibacterial properties . Researchers have synthesized derivatives of this compound and investigated their antibacterial activity. Notably, several of these derivatives display potent antibacterial effects against both Gram-negative and Gram-positive bacteria. Specific substitutions, such as 4-tert-butyl and 4-isopropyl, enhance their antibacterial activity. The isopropyl-substituted derivative, in particular, exhibits a low minimum inhibitory concentration (MIC) against S. aureus and A. xylosoxidans .
Urease Inhibition
Urease is an enzyme with an active binding site, and it is believed that the synthesized benzothiazole derivatives can bind to these active sites. Investigating their potential as urease inhibitors could be valuable for therapeutic applications .
Antitumor and Cytotoxic Activity
Thiazoles have diverse biological activities, including antitumor effects. While not directly studied for this specific compound, related thiazole derivatives have demonstrated cytotoxicity against human tumor cell lines. Further exploration in this area may reveal its potential as an antitumor agent .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Result of Action
For instance, some thiazole derivatives have been found to have antimicrobial, antifungal, antiviral, and antitumor activities .
Future Directions
properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c1-2-28-14-3-4-15-17(11-14)30-20(22-15)23(12-13-7-9-21-10-8-13)19(25)16-5-6-18(29-16)24(26)27/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYYFXKAIMOHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |
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